2-Fluorobenzene-1-sulfinyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

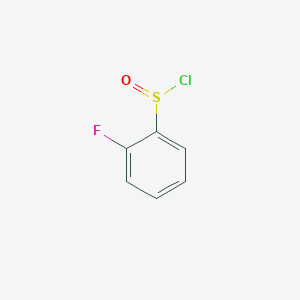

2-Fluorobenzene-1-sulfinyl chloride, also known as o-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride. It is an organic compound with the chemical formula C6H4ClFO2S. This compound is typically a colorless to light yellow liquid and is less volatile at room temperature .

Métodos De Preparación

2-Fluorobenzene-1-sulfinyl chloride can be synthesized through various methods. One common synthetic route involves the fluorination of o-chlorobenzene followed by a reaction with sulfinyl chloride . The reaction conditions typically involve the use of a fluorinating agent to produce o-fluorobenzene, which is then reacted with sulfinyl chloride to yield the desired product . Industrial production methods may vary, but they generally follow similar principles of fluorination and sulfinylation.

Análisis De Reacciones Químicas

2-Fluorobenzene-1-sulfinyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form various substituted products. Common reagents include amines and alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: It can participate in addition reactions with various reagents to form complex molecules

Major products formed from these reactions include 2-fluorobenzenesulfonamide, methyl 2-[(2-fluorophenyl)sulfonyl]amino-5,6,7,8-tetrahydro-1-naphthalenecarboxylate, and potassium fluorobenzene-2-sulfonate .

Aplicaciones Científicas De Investigación

2-Fluorobenzene-1-sulfinyl chloride has a wide range of applications in scientific research, including:

Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is employed in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-fluorobenzene-1-sulfinyl chloride involves its reactivity as an acid chloride. It can react with nucleophiles, leading to the formation of sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

2-Fluorobenzene-1-sulfinyl chloride can be compared with other similar compounds such as:

- 2-Bromobenzenesulfonyl chloride

- 3-Fluorobenzenesulfonyl chloride

- 4-Fluorobenzenesulfonyl chloride

- 2-Chlorobenzenesulfonyl chloride

These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents (e.g., bromine, chlorine) can significantly influence their chemical behavior and suitability for various applications.

Actividad Biológica

2-Fluorobenzene-1-sulfinyl chloride, a sulfonyl chloride derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article presents an overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

Molecular Formula : C6H4ClFOS

Molecular Weight : 178.61 g/mol

IUPAC Name : 2-fluorobenzenesulfonyl chloride

The compound is characterized by the presence of a fluorine atom attached to a benzene ring and a sulfonyl chloride functional group, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing the compound to modify proteins or other biomolecules, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have shown that sulfonyl chlorides possess antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In one study, it demonstrated significant inhibition of growth against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-128 µg/mL, indicating moderate antibacterial activity.

Anti-inflammatory Effects

Research indicates that compounds containing sulfonyl groups can exhibit anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspases. A notable study reported that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32-128 µg/mL |

| Streptococcus pneumoniae | Growth inhibition | 32-128 µg/mL | |

| Anti-inflammatory | Macrophages | Inhibition of TNF-alpha production | N/A |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | ~15 µM |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonyl chlorides. The researchers synthesized several derivatives, including this compound, and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications on the benzene ring significantly influenced their efficacy.

- Inflammation Model : A study conducted on LPS-stimulated macrophages demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers. This suggests its potential application in therapeutic strategies for inflammatory diseases.

- Cancer Cell Line Analysis : In vitro experiments using MCF-7 cells showed that exposure to increasing concentrations of this compound led to dose-dependent cytotoxic effects, highlighting its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-fluorobenzenesulfinyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSRSXIGBFNTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.